

# Spectroscopic Profile of 2-Ethyl-5-methylpyrazine: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethyl-5-methylpyrazine**

Cat. No.: **B082492**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-5-methylpyrazine** (CAS No. 13360-64-0), a key aroma and flavor compound found in a variety of foods and a significant molecule in chemical research.<sup>[1]</sup> This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual diagrams to facilitate its identification and characterization.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Ethyl-5-methylpyrazine**. For clarity and comparative ease, all quantitative data are presented in structured tables.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental <sup>1</sup>H and <sup>13</sup>C NMR data from peer-reviewed publications were not readily available in spectral databases at the time of this compilation, predicted data provides valuable insight into the expected spectral features of **2-Ethyl-5-methylpyrazine**. The following data is based on computational predictions and should be used as a reference for experimental verification.<sup>[2]</sup>

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.4	Singlet	1H	Pyrazine ring proton
~8.2 - 8.3	Singlet	1H	Pyrazine ring proton
~2.8	Quartet	2H	-CH <sub>2</sub> - (Ethyl group)
~2.5	Singlet	3H	-CH <sub>3</sub> (Methyl group)
~1.3	Triplet	3H	-CH <sub>3</sub> (Ethyl group)

**<sup>13</sup>C NMR (Predicted)**

Chemical Shift (ppm)	Assignment
~155	C=N (adjacent to ethyl)
~151	C=N (adjacent to methyl)
~143	C-H (pyrazine ring)
~142	C-H (pyrazine ring)
~28	-CH <sub>2</sub> - (Ethyl group)
~21	-CH <sub>3</sub> (Methyl group)
~13	-CH <sub>3</sub> (Ethyl group)

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethyl-5-methylpyrazine** reveals characteristic absorption bands corresponding to its functional groups and aromatic structure. The following table lists the major IR absorption peaks.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (aliphatic)
~1580	Medium	C=N stretch (pyrazine ring)
~1480	Medium	C=C stretch (pyrazine ring)
~1150	Strong	C-H in-plane bend (ring)
~1030	Medium	C-C stretch
~830	Strong	C-H out-of-plane bend (ring)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Ethyl-5-methylpyrazine** results in a distinct fragmentation pattern that is crucial for its identification. The NIST WebBook and SpectraBase provide mass spectral data for this compound.[\[3\]](#)[\[4\]](#)

### Key Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
122	High	[M] <sup>+</sup> (Molecular Ion)
121	Base Peak	[M-H] <sup>+</sup>
107	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
94	Medium	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
80	Low	Ring fragmentation
53	Medium	Ring fragmentation

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the key techniques described.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-5-methylpyrazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-10 ppm.
  - Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-160 ppm.
  - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid **2-Ethyl-5-methylpyrazine** directly onto the ATR crystal. For transmission IR, a thin

film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Data Processing: Collect a background spectrum prior to the sample scan and perform automatic background subtraction.

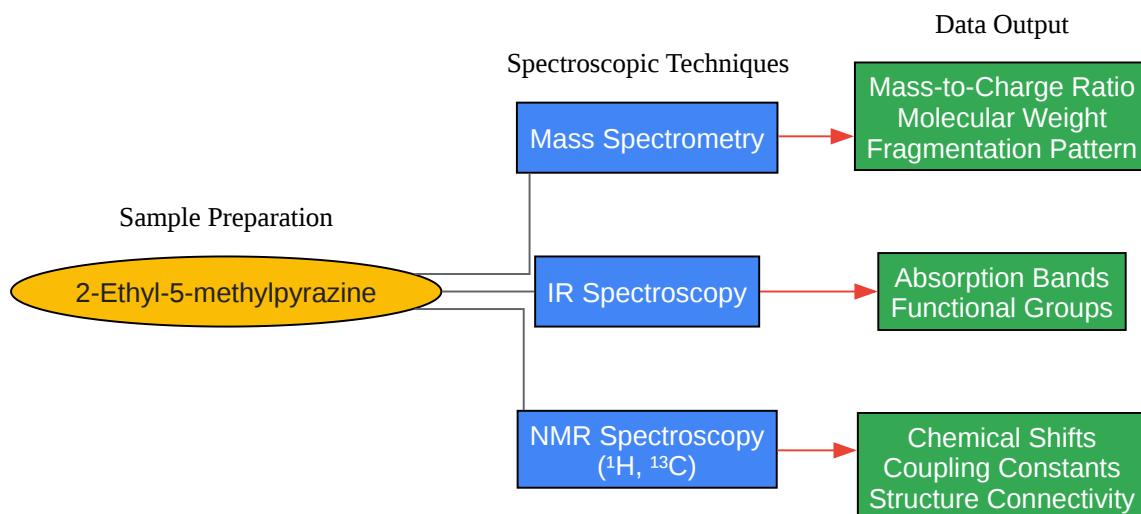
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for separation and purification before ionization.
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Conditions (Typical):
  - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-300.

- Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

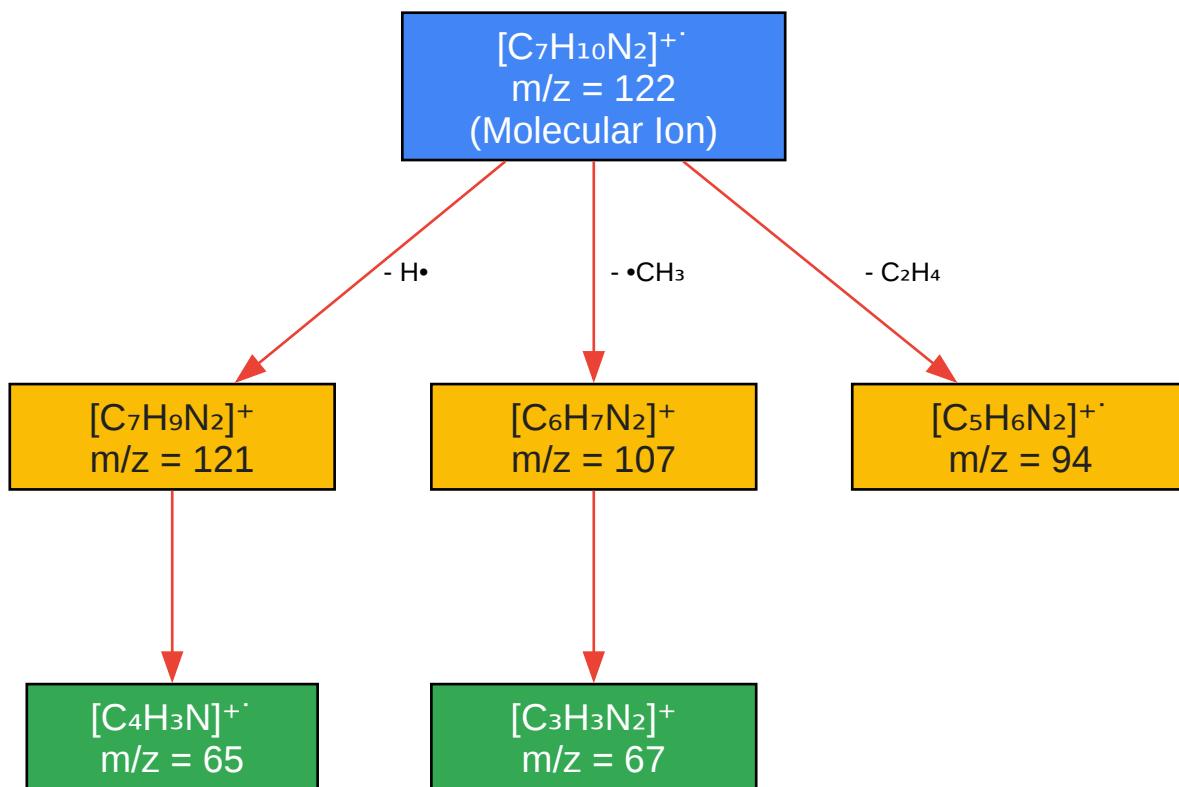
## Visualizing Spectroscopic Analysis

To illustrate the relationship between the spectroscopic techniques and the structural information they provide for **2-Ethyl-5-methylpyrazine**, the following diagrams are provided.



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Caption: Workflow of Spectroscopic Analysis for **2-Ethyl-5-methylpyrazine**.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway of **2-Ethyl-5-methylpyrazine**.

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## References

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